2-amino-6-ethyl-1H-pyrimidin-4-one
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Overview
Description
2-amino-6-ethyl-1H-pyrimidin-4-one is an organic compound belonging to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-ethyl-1H-pyrimidin-4-one typically involves the condensation of ethyl acetoacetate with guanidine under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring. The general reaction conditions include the use of ethanol as a solvent and heating the reaction mixture under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-6-ethyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydropyrimidine derivatives.
Substitution: The amino group at position 2 can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Alkylated or acylated pyrimidine derivatives.
Scientific Research Applications
2-amino-6-ethyl-1H-pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-amino-6-ethyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-hydroxy-6-methylpyrimidine: Known for its use in medicinal chemistry and as a precursor for various bioactive molecules.
2-aminopyrimidin-4(3H)-one: Exhibits antiviral and antitumor activities and is used in the design of biologically active compounds.
Uniqueness
2-amino-6-ethyl-1H-pyrimidin-4-one is unique due to its specific ethyl substitution at position 6, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
2-amino-6-ethyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-2-4-3-5(10)9-6(7)8-4/h3H,2H2,1H3,(H3,7,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSSWFSXBZSFQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N=C(N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=O)N=C(N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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